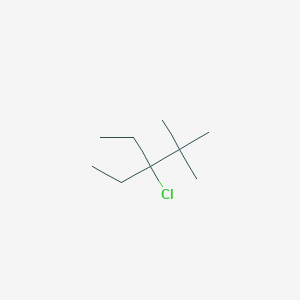
2,2',5,5'-Tetrachlorobenzyl-4-toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,5,5’-Tetrachlorobenzyl-4-toluene is an organic compound characterized by the presence of four chlorine atoms attached to a benzyl group and a toluene moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene typically involves the chlorination of benzyl-4-toluene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like carbon tetrachloride or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene follows a similar synthetic route but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,5,5’-Tetrachlorobenzyl-4-toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of tetrachlorobenzoic acids.
Reduction: Formation of dichlorobenzyl toluenes.
Substitution: Formation of hydroxyl or amino derivatives of benzyl toluene.
Wissenschaftliche Forschungsanwendungen
2,2’,5,5’-Tetrachlorobenzyl-4-toluene finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the toluene moiety.
2,2’,5,5’-Tetrachlorobenzidine: Contains amino groups instead of the toluene moiety.
Uniqueness
2,2’,5,5’-Tetrachlorobenzyl-4-toluene is unique due to the presence of both benzyl and toluene groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other chlorinated aromatic compounds.
Eigenschaften
CAS-Nummer |
121107-55-9 |
|---|---|
Molekularformel |
C14H10Cl4 |
Molekulargewicht |
320.0 g/mol |
IUPAC-Name |
1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-11(14(18)5-4-12(8)16)7-9-6-10(15)2-3-13(9)17/h2-6H,7H2,1H3 |
InChI-Schlüssel |
QXSLEXIIDWPMTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1CC2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)


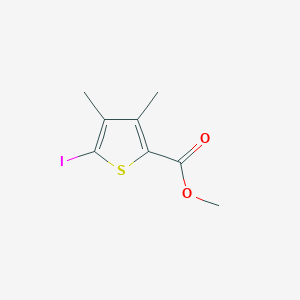
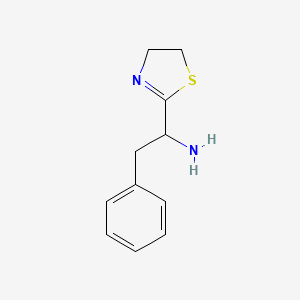
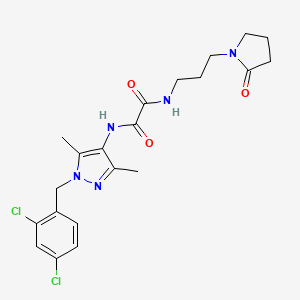
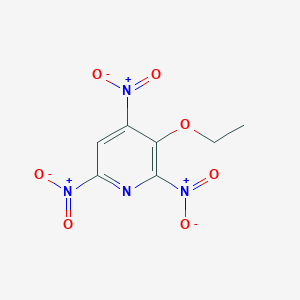
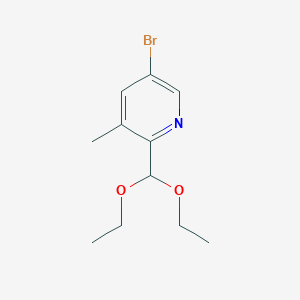
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
